molecular formula C18H31NO2Sn B13751422 Tributyl(nicotinoyloxy)stannane CAS No. 27189-59-9

Tributyl(nicotinoyloxy)stannane

Cat. No.: B13751422
CAS No.: 27189-59-9
M. Wt: 412.2 g/mol
InChI Key: RXWDMDWQNOJWJY-UHFFFAOYSA-M
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Description

Tributyl(nicotinoyloxy)stannane is an organotin compound with the chemical formula C18H31NO2Sn It is a derivative of tributyltin, where the tin atom is bonded to three butyl groups and one nicotinoyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(nicotinoyloxy)stannane can be synthesized through the reaction of tributyltin chloride with nicotinic acid in the presence of a base. The reaction typically involves the following steps:

  • Dissolve tributyltin chloride in an organic solvent such as dichloromethane.
  • Add nicotinic acid and a base, such as triethylamine, to the solution.
  • Stir the mixture at room temperature for several hours.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl(nicotinoyloxy)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form tributyltin hydride.

    Substitution: The nicotinoyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and nicotinic acid derivatives.

    Reduction: Tributyltin hydride and nicotinic acid.

    Substitution: Various organotin compounds with different functional groups.

Scientific Research Applications

Tributyl(nicotinoyloxy)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.

    Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl(nicotinoyloxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The nicotinoyloxy group can interact with biological molecules, potentially inhibiting or activating specific pathways. The tin atom can also form coordination complexes with various ligands, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: A commonly used organotin compound in radical reactions.

    Tributyltin chloride: Used as a precursor for various organotin compounds.

    Tributyltin oxide: Known for its use as a biocide and antifouling agent.

Uniqueness

Tributyl(nicotinoyloxy)stannane is unique due to the presence of the nicotinoyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other organotin compounds may not be suitable.

Properties

CAS No.

27189-59-9

Molecular Formula

C18H31NO2Sn

Molecular Weight

412.2 g/mol

IUPAC Name

tributylstannyl pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO2.3C4H9.Sn/c8-6(9)5-2-1-3-7-4-5;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

RXWDMDWQNOJWJY-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CN=CC=C1

Origin of Product

United States

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